molecular formula C12H14O2 B2495358 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one CAS No. 111038-58-5

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

Cat. No.: B2495358
CAS No.: 111038-58-5
M. Wt: 190.242
InChI Key: OTXKCJBBWKDATG-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C12H14O2.

Biochemical Analysis

Biochemical Properties

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as cholinesterase and β-secretase-1 . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. The compound’s ability to bind to these enzymes and inhibit their activity highlights its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect sodium ion influx in myocardial cells, thereby influencing cardiac function . Additionally, these compounds can alter gene expression patterns, leading to changes in cellular behavior and metabolism. The ability of this compound to impact these cellular processes underscores its potential as a bioactive molecule.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are involved in neurodegenerative diseases . The compound binds to the active sites of these enzymes, preventing their normal function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their bioactivity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed. For instance, high doses of benzofuran derivatives have been associated with toxicity in animal models, leading to adverse effects on organ function and overall health . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, benzofuran derivatives have been shown to influence the activity of enzymes involved in oxidative metabolism, leading to changes in energy production and cellular respiration . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its bioactivity. The compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . For instance, benzofuran derivatives have been reported to interact with transport proteins that regulate their distribution in the body . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, benzofuran derivatives have been shown to localize in the mitochondria, where they can influence cellular respiration and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXKCJBBWKDATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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